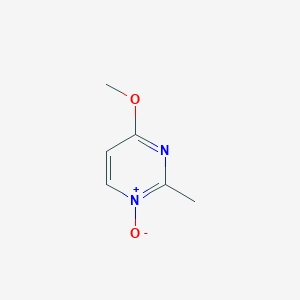
4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxy group at the 4-position and a methyl group at the 2-position, with an oxygen atom bonded to the nitrogen at the 1-position, forming an N-oxide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium typically involves the oxidation of 4-Methoxy-2-methylpyrimidine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of supported metal oxide catalysts can also be employed to improve the reaction rate and selectivity. These methods ensure the large-scale production of the compound with high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2- and 4-positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 4-Methoxy-2-methylpyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. It may inhibit specific enzymes or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Methoxy-2-methylpyrimidine: Lacks the N-oxide group, resulting in different reactivity and biological activity.
2-Methylpyrimidine 1-oxide: Lacks the methoxy group, affecting its chemical properties and applications.
4-Methoxypyrimidine 1-oxide:
Uniqueness: 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium is unique due to the presence of both the methoxy and methyl groups, along with the N-oxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
17759-07-8 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4-methoxy-2-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-7-6(10-2)3-4-8(5)9/h3-4H,1-2H3 |
Clé InChI |
NPYHNTFALKFYQP-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC(=N1)OC)[O-] |
SMILES canonique |
CC1=[N+](C=CC(=N1)OC)[O-] |
Synonymes |
Pyrimidine, 4-methoxy-2-methyl-, 1-oxide (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















